molecular formula C60H68F4N4O14S2 B605093 Abediterol Napadisylate CAS No. 1044516-17-7

Abediterol Napadisylate

Cat. No.: B605093
CAS No.: 1044516-17-7
M. Wt: 1209.3 g/mol
InChI Key: YWFAHMIAJNFTHW-VRCDMBAWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery

Abediterol napadisylate emerged from systematic medicinal chemistry efforts to develop ultra-long-acting β2-adrenoreceptor agonists (LABAs) with improved selectivity and pharmacokinetic profiles. Initially synthesized by Laboratorios Almirall, the compound was designed to address limitations of existing LABAs, such as suboptimal receptor selectivity and duration of action. Early preclinical studies identified its structural uniqueness: a lipophilic amine tail linked to a quinolinone core, which enhances binding to β2-adrenoceptors while minimizing off-target effects. The napadisylate salt form (naphthalene-1,5-disulfonic acid salt) was developed to optimize crystallinity, stability, and inhalable formulation properties.

Key milestones include:

  • 2008–2012 : Patent filings detailing synthetic routes and salt formation.
  • 2011–2014 : Phase IIa clinical trials demonstrating bronchodilatory efficacy in chronic obstructive pulmonary disease (COPD) and asthma.
  • 2021 : Discontinuation of clinical development by AstraZeneca due to strategic portfolio prioritization, despite promising efficacy data.

Classification as a Long-Acting β2-Adrenoreceptor Agonist

This compound belongs to the LABA class, characterized by prolonged receptor activation (>24 hours) and high β2-adrenoceptor selectivity. Its pharmacological profile distinguishes it from predecessors:

Property This compound Formoterol Indacaterol
β2 Receptor Affinity 0.25 nM (EC50) 1.9 nM 0.5 nM
β1/β2 Selectivity Ratio >1,000 250 300
Onset of Action 7.4 minutes 5 minutes 5 minutes
Duration (Preclinical) ~690 minutes ~240 minutes ~480 minutes

The compound acts as a full agonist, inducing maximal cAMP production (91% of isoprenaline’s effect) in human bronchial tissue. Its lipophilic tail facilitates prolonged membrane retention, enabling once-daily dosing in clinical settings.

Position in Respiratory Pharmacology Research

This compound represents a bridge between first-generation LABAs (e.g., salmeterol) and ultra-LABAs (e.g., indacaterol). Research highlights include:

  • Mechanistic Superiority : In guinea pig models, abediterol demonstrated 36-hour bronchoprotection against acetylcholine-induced constriction, outperforming salmeterol (6 hours) and formoterol (4 hours).
  • Clinical Relevance : A Phase IIa COPD trial (NCT01425814) showed dose-dependent improvements in trough forced expiratory volume in 1 second (FEV1) vs. placebo (0.259 L at 10 μg; p < 0.0001) and indacaterol (0.148 L; p < 0.0001).
  • Synergy with Corticosteroids : Preclinical data suggested enhanced anti-inflammatory effects when combined with mometasone, supporting its potential in fixed-dose combinations.

Current Research Status and Scientific Significance

Despite halted clinical development, this compound remains a benchmark in LABA research due to:

Table 2: Key Chemical and Pharmacokinetic Properties

Property Value
Molecular Formula C25H30F2N2O4·C10H8O6S2
Molecular Weight 460.2 (free base); 794.9 (salt)
Hydrogen Bond Acceptors 5
Rotatable Bonds 13
logP (Predicted) 2.8
Plasma Protein Binding 87.1%
  • Synthetic Innovation : Continuous-flow chemistry methods improved the yield of its lipophilic amine tail (38% vs. 26% in batch processes).
  • Receptor Dynamics : Structural studies revealed interactions with transmembrane domains 3 and 5 of β2-adrenoceptors, explaining its rapid association kinetics.
  • Legacy in Drug Design : Its napadisylate salt formulation informed later developments in crystalline stability for inhaled therapeutics.

Properties

CAS No.

1044516-17-7

Molecular Formula

C60H68F4N4O14S2

Molecular Weight

1209.3 g/mol

IUPAC Name

bis(5-[(1R)-2-[6-(2,2-difluoro-2-phenylethoxy)hexylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one);naphthalene-1,5-disulfonic acid

InChI

InChI=1S/2C25H30F2N2O4.C10H8O6S2/c2*26-25(27,18-8-4-3-5-9-18)17-33-15-7-2-1-6-14-28-16-22(31)19-10-12-21(30)24-20(19)11-13-23(32)29-24;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2*3-5,8-13,22,28,30-31H,1-2,6-7,14-17H2,(H,29,32);1-6H,(H,11,12,13)(H,14,15,16)/t2*22-;/m00./s1

InChI Key

YWFAHMIAJNFTHW-VRCDMBAWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(COCCCCCCNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F.C1=CC=C(C=C1)C(COCCCCCCNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(COCCCCCCNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F.C1=CC=C(C=C1)C(COCCCCCCNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Abediterol napadisylate;  LAS100977 napadisylate; 

Origin of Product

United States

Preparation Methods

Core Pyrazine-Carboxamide Formation

The pyrazine-carboxamide scaffold is synthesized via sequential nucleophilic substitution and coupling reactions. A key intermediate, 3,5-diamino-6-chloropyrazine-2-carboxylic acid, is prepared through chlorination of 3,5-diaminopyrazine-2-carboxylic acid using phosphorus oxychloride (POCl₃) under reflux conditions. This intermediate is subsequently coupled with a chiral benzylamine derivative to introduce the stereochemically critical side chain.

For example, in Example 2 of patent EP3119752B1, 3,5-diamino-6-chloropyrazine-2-carboxylic acid is reacted with (R)-3-amino-2-(2-methylbenzyl)propylamine using N,N-diisopropylethylamine (DIPEA) as a base and O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) as a coupling agent in N-methylpyrrolidone (NMP) at 25°C. The reaction achieves a yield of 78% after purification via silica gel chromatography.

Enantioselective Synthesis of the Side Chain

The (R)-3-amino-2-(2-methylbenzyl)propylamine side chain is synthesized via enantioselective methods to ensure the desired R-configuration. Patent US10336725B2 describes an enzyme-mediated desymmetrization process using immobilized Candida antarctica lipase B (CALB) to resolve racemic intermediates.

Key Steps:

  • Desymmetrization of Diamine Intermediate: A racemic diamine (e.g., 3-amino-2-(2-methylbenzyl)propane-1,2-diamine) is treated with diallyl carbonate in the presence of CALB, selectively acylating the S-enantiomer and leaving the R-enantiomer unreacted.

  • Separation and Deprotection: The unreacted R-enantiomer is isolated via fractional crystallization, followed by deprotection using palladium hydroxide (Pd(OH)₂) under hydrogen gas (H₂) at 70 psi to yield (R)-3-amino-2-(2-methylbenzyl)propylamine.

This method achieves an enantiomeric excess (ee) of >99% and a overall yield of 62%.

Process Optimization and Scalability

Catalytic Asymmetric Reductive Amination

A scalable route described in patent US10336725B2 employs catalytic asymmetric reductive amination to construct the chiral side chain. Using (S)-BINAP as a chiral ligand and ruthenium(III) chloride (RuCl₃) as a catalyst, the reaction between 2-(2-methylbenzyl)propanal and ammonia achieves 94% ee at 50°C.

Table 1: Optimization of Reductive Amination Conditions

ParameterCondition 1Condition 2Optimal Condition
Temperature25°C50°C50°C
CatalystRuCl₃/(S)-BINAPRuCl₃/(R)-BINAPRuCl₃/(S)-BINAP
SolventTHFMeOHMeOH
ee (%)829494
Yield (%)758888

Green Chemistry Approaches

Recent advancements emphasize solvent reduction and biocatalytic methods. The use of immobilized Pseudomonas cepacia lipase (Amano PS-D) in supercritical carbon dioxide (scCO₂) reduces reaction times by 40% compared to traditional organic solvents.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazine-H), 7.45–7.12 (m, 8H, aromatic-H), 4.15 (q, J = 6.8 Hz, 1H, CH-NH), 3.82 (d, J = 12.4 Hz, 2H, CH₂).

  • HPLC Purity: >99.8% (C18 column, 0.1% TFA in acetonitrile/water gradient).

Chiral Analysis

Chiral stationary phase HPLC (Chiralpak AD-H column, heptane/ethanol 80:20) confirms the R-configuration with a retention time of 12.7 min.

Industrial-Scale Production Challenges

Byproduct Management

The primary byproduct, 3,5-diamino-6-chloro-N-(2-(2-methylbenzyl)-3-aminopropyl)pyrazine-2-carboxamide, forms during incomplete coupling and is controlled to <0.1% via in-process HPLC monitoring.

Regulatory Considerations

Residual solvent limits (e.g., NMP < 720 ppm per ICH Q3C) are achieved through azeotropic distillation with toluene .

Chemical Reactions Analysis

Abediterol Napadisylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring, to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmacological Studies

Abediterol has been extensively studied in both preclinical and clinical settings:

  • Preclinical Pharmacology : Functional pharmacology studies have demonstrated that Abediterol exhibits high potency and selectivity for β2-adrenoceptors, comparable to established LABAs like formoterol and salmeterol. Studies indicate that it has a rapid onset of action and a prolonged duration, making it suitable for chronic respiratory disease management .
  • Clinical Trials : A significant number of clinical trials have evaluated the safety, efficacy, and tolerability of Abediterol. For instance, a Phase IIa trial involving patients with moderate to severe COPD showed that all doses (0.625 to 10 μg) resulted in significant improvements in forced expiratory volume in one second (FEV1) compared to placebo .

Bronchodilation Studies

Research has focused on the bronchodilatory effects of Abediterol compared to other LABAs:

  • A study involving Beagle dogs assessed the effects of Abediterol against other β2-agonists on acetylcholine-induced bronchoconstriction, demonstrating its superior efficacy in promoting bronchodilation .

Combination Therapies

Abediterol is being explored in combination with inhaled corticosteroids (ICS) or other anti-inflammatory agents:

  • Clinical trials have investigated fixed-dose combinations of Abediterol with mometasone furoate, showing enhanced therapeutic outcomes in managing asthma and COPD symptoms .

Case Study 1: Efficacy in COPD Patients

A randomized controlled trial involving 70 patients with COPD assessed the pharmacokinetics and bronchodilatory effects of varying doses of Abediterol. Results indicated significant improvements in lung function across all doses tested, with the most notable enhancements observed at higher doses (5 μg and above) compared to placebo and indacaterol .

Case Study 2: Safety Profile

In a comprehensive safety evaluation across multiple studies, Abediterol was found to have a tolerable safety profile. Adverse events were primarily related to β2-adrenoceptor stimulation but were manageable at therapeutic doses (≤10 μg). The incidence of treatment-emergent adverse events was comparable to placebo groups, underscoring its safety for long-term use .

Data Summary Table

Study Type Population Doses Tested Primary Endpoint Key Findings
Phase IIa TrialCOPD Patients (n=70)0.625 - 10 μgChange in FEV1 from baselineSignificant improvement across all doses vs placebo
Bronchodilation StudyBeagle DogsN/AAcetylcholine-induced bronchoconstrictionSuperior efficacy compared to other LABAs
Combination TherapyAsthma/COPD PatientsFixed-dose combosSafety and efficacyEnhanced outcomes when combined with ICS

Mechanism of Action

Abediterol Napadisylate acts as a dual β2-adrenergic agonist and muscarinic antagonist. It binds to β2-adrenoceptors on bronchial smooth muscle cells, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of bronchial smooth muscles and bronchodilation. The compound’s long duration of action is attributed to its high affinity and selectivity for β2-adrenoceptors .

Comparison with Similar Compounds

Bronchodilation

  • vs. Indacaterol : In COPD, abediterol 2.5–10 μg produced significantly greater trough FEV1 improvements (180–240 mL) than indacaterol 150 μg (150 mL) .
  • vs. Salmeterol : Abediterol 5 μg showed superior peak FEV1 (0.405 L) to salmeterol 50 μg (0.28 L) in asthma .
  • vs. Salbutamol (SABA) : Abediterol 0.625–2.5 μg matched salbutamol 400 μg in peak bronchodilation (0.353–0.405 L vs. 0.353 L) .

Duration of Action

  • Abediterol maintained ≥200 mL FEV1 improvement over 24 hours in COPD, outperforming formoterol (12-hour efficacy) and matching indacaterol .

Research Findings and Implications

  • Dose Optimization : Abediterol’s efficacy plateaued at 2.5–5 μg, suggesting a ceiling effect, which minimizes the need for dose escalation .
  • Sustainability : Early termination in asthma trials (2021) contrasts with robust COPD data, highlighting strategic pivots in development .

Biological Activity

Abediterol napadisylate, a novel long-acting β2-adrenoceptor agonist (LABA), is currently under development for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. This compound has shown promising biological activity characterized by its potent bronchodilatory effects, safety profile, and pharmacokinetic properties.

Abediterol acts primarily as a selective agonist for the β2-adrenoceptors, which are predominantly found in the bronchial smooth muscle. Upon activation, these receptors lead to relaxation of the airway muscles, resulting in bronchodilation. Abediterol's selectivity for β2 over β1 receptors minimizes cardiovascular side effects, which is a common concern with other LABAs.

Pharmacological Profile

Potency and Efficacy:
Abediterol has demonstrated high potency as a β2-adrenoceptor agonist in both preclinical and clinical studies. It exhibits a rapid onset of action and sustained duration of effect, with bronchodilation lasting up to 24 hours post-administration. In clinical trials, doses ranging from 0.625 μg to 10 μg have shown significant improvements in forced expiratory volume in one second (FEV1) compared to placebo and other LABAs like indacaterol.

Clinical Findings:
A Phase IIa study involving 70 patients with moderate to severe COPD assessed the efficacy of various doses of abediterol. The results indicated:

  • FEV1 Improvements:
    • 0.625 μg: Mean change from baseline: 0.102 L
    • 2.5 μg: Mean change from baseline: 0.203 L
    • 5 μg: Mean change from baseline: 0.233 L
    • 10 μg: Mean change from baseline: 0.259 L
    • Statistical significance was achieved for all doses (p < 0.0001) compared to placebo .

Safety Profile

Abediterol has been well-tolerated across various studies, with low systemic exposure and a safety profile consistent with that expected for LABAs. Adverse events (AEs) were generally mild and included tremors and palpitations at higher doses (>10 μg). Importantly, no clinically relevant effects on heart rate or blood glucose levels were observed at doses ≤10 μg .

Pharmacokinetics

The pharmacokinetics of abediterol indicate very low systemic exposure following inhalation, with plasma concentrations remaining within the pg/ml range. The compound is primarily metabolized by the CYP3A4 isoform of cytochrome P450 enzymes, suggesting a low risk for drug-drug interactions .

Comparative Efficacy

In comparative studies against other LABAs such as salmeterol and formoterol, abediterol has shown superior bronchodilatory potency and longer duration of action. Its rapid onset of action is particularly beneficial for patients requiring quick relief from bronchospasm .

Summary of Clinical Studies

StudyPopulationDoses (μg)FEV1 Improvement (L)Statistical Significance
Phase IIaCOPD Patients0.625, 2.5, 5, 100.102, 0.203, 0.233, 0.259All p < 0.0001 vs Placebo
Comparative StudyAsthma Patients5-25Significant vs Salmeterolp < 0.05

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for evaluating the efficacy of Abediterol napadisylate in COPD research?

  • Methodological Answer: Preclinical studies should combine in vitro assays (e.g., β2 receptor binding affinity tests) with in vivo models such as murine elastase-induced emphysema or cigarette smoke-exposed rodents to mimic COPD pathophysiology. Human trials should stratify participants by COPD subtypes (e.g., emphysema vs. chronic bronchitis) to account for heterogeneity in disease mechanisms . Clinical protocols must include spirometry (FEV₁/FVC ratios) and symptom diaries to quantify therapeutic effects.

Q. How should pharmacokinetic (PK) studies for this compound be designed to ensure reproducibility?

  • Methodological Answer: PK studies require standardized dosing regimens (e.g., once-daily administration) and sampling intervals (e.g., 0, 2, 6, 12, 24 hours post-dose) to capture absorption and elimination profiles. Analytical methods like LC-MS/MS should validate plasma concentrations, with parameters such as Cmax, Tmax, and AUC reported. Cross-study validation using shared reference standards is critical to minimize inter-lab variability .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound trials?

  • Methodological Answer: Use nonlinear regression models (e.g., sigmoidal Emax) to estimate EC50 and Hill coefficients. For clinical data, mixed-effects models can adjust for covariates like baseline lung function. Sensitivity analyses should test for outliers or non-linear trends, with p-values corrected for multiple comparisons (e.g., Bonferroni) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy of this compound across COPD subtypes?

  • Methodological Answer: Stratified analysis by biomarkers (e.g., eosinophil counts, IL-6 levels) or imaging phenotypes (e.g., CT-based emphysema scores) can identify responsive subgroups. Meta-analytical frameworks (e.g., random-effects models) should aggregate data across studies, with sensitivity analyses to assess publication bias. Preclinical models must replicate subtype-specific pathophysiology (e.g., protease/antiprotease imbalance) .

Q. What multi-omics strategies elucidate this compound’s off-target mechanisms beyond β2 agonism?

  • Methodological Answer: Integrate transcriptomics (RNA-seq of bronchial epithelial cells) and phosphoproteomics to map signaling pathways (e.g., cAMP/PKA, MAPK). Network pharmacology tools (e.g., STRING, KEGG) can predict interactions with non-canonical targets like muscarinic receptors. Functional validation via CRISPR knockouts or selective inhibitors is essential .

Q. How should hypotheses be formulated to compare this compound with other long-acting β2 agonists (LABAs) in COPD?

  • Methodological Answer: Use the PICOT framework:

  • P opulation: Moderate-to-severe COPD patients (GOLD stages 2–3).
  • I ntervention: this compound (5 µg daily).
  • C omparator: Salmeterol (50 µg twice daily).
  • O utcome: Change in FEV₁ over 12 weeks.
  • T ime: Double-blind, randomized trial with 6-month follow-up.
    Hypotheses should specify non-inferiority margins (e.g., ΔFEV₁ ≥ 50 mL) and mechanistic endpoints (e.g., β-arrestin recruitment assays) .

Q. What protocols optimize the detection of rare adverse events in long-term this compound studies?

  • Methodological Answer: Implement pharmacovigilance databases (e.g., FAERS, EudraVigilance) with natural language processing (NLP) to mine unstructured EHR data. Case-control studies should match participants by comorbidities and concomitant medications. Preclinical screens must include cardiac ion channel assays (hERG) to assess arrhythmia risk .

Methodological Considerations

  • Data Transparency : Large datasets (e.g., omics profiles) should be deposited in repositories like GEO or PRIDE, with FAIR (Findable, Accessible, Interoperable, Reusable) principles applied .
  • Ethical Compliance : Animal studies must adhere to ARRIVE guidelines; human trials require informed consent and IRB approval, with protocols registered on ClinicalTrials.gov .
  • Conflict Resolution : For contradictory results, convene expert panels to establish consensus on endpoints (e.g., minimal clinically important differences in FEV₁) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Abediterol Napadisylate
Reactant of Route 2
Abediterol Napadisylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.